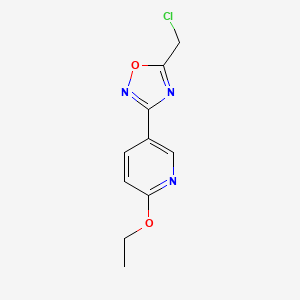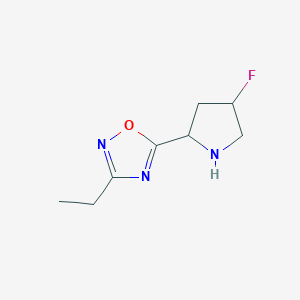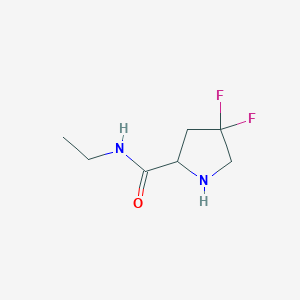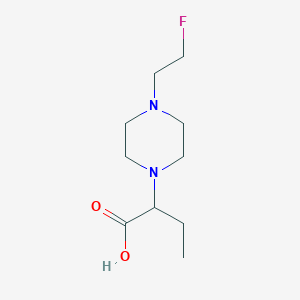
2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid
Descripción general
Descripción
2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are central to the development of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility highlights the scaffold's utility in drug discovery for various diseases, supporting further investigations into piperazine-based molecular designs for rational drug development (Rathi et al., 2016).
Role in D2-like Receptors
Arylcycloalkylamines, featuring phenyl piperidines and piperazines, exhibit significant potency and selectivity towards D2-like receptors, implicating the arylalkyl substituents in enhancing binding affinity. This suggests a potential application in treating neuropsychiatric disorders, offering a pathway to synthesize agents with improved efficacy (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine and its analogues show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. The review of anti-mycobacterial compounds utilizing piperazine underscores its importance in developing new anti-TB molecules, providing a foundation for future therapeutic strategies (Girase et al., 2020).
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, demonstrates strong binding to the DNA minor groove, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the potential of piperazine derivatives in molecular biology and drug design (Issar & Kakkar, 2013).
Metabolic Pathways of Arylpiperazine Derivatives
The metabolism of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines, plays a critical role in their pharmacological actions. Understanding these pathways is essential for developing new therapeutic agents, particularly for psychiatric conditions (Caccia, 2007).
Propiedades
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOFBBWUBPREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)

![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)
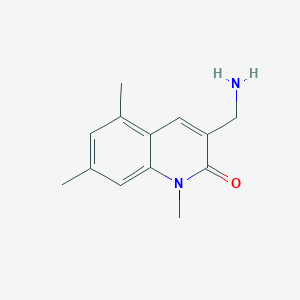
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)
